1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfinyl group, a propoxy group, and a chlorine atom
Preparation Methods
The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(Benzenesulfinyl)propyl bromide: This can be achieved by reacting benzenesulfinyl chloride with 3-bromopropanol in the presence of a base such as pyridine.
Nucleophilic substitution: The 3-(Benzenesulfinyl)propyl bromide is then reacted with 2-chlorophenol in the presence of a base like potassium carbonate to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds.
Scientific Research Applications
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The propoxy group provides flexibility and enhances the compound’s ability to interact with hydrophobic regions of target molecules. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene can be compared with other similar compounds, such as:
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene: This compound has a sulfonyl group instead of a sulfinyl group, which makes it more resistant to oxidation and reduction reactions.
1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene: This compound has the chlorine atom in the para position, which can affect its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.
Properties
CAS No. |
90183-76-9 |
---|---|
Molecular Formula |
C15H15ClO2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-[3-(benzenesulfinyl)propoxy]-2-chlorobenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-14-9-4-5-10-15(14)18-11-6-12-19(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
FEJQBLAKKNEWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.